Flosequinan - 76568-02-0

Flosequinan

Catalog Number: EVT-268197
CAS Number: 76568-02-0
Molecular Formula: C11H10FNO2S
Molecular Weight: 239.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flosequinan, chemically known as (+/-)-7-fluoro-1-methyl-3-methylsulfinyl-4-quinolone, is a quinolone-derived compound that has garnered significant attention in cardiovascular research. [] It exists as a racemic mixture of two enantiomers, R(+)-flosequinan (R-FSO) and S(-)-flosequinan (S-FSO), due to the presence of a chiral sulfur atom in its structure. [] This chirality plays a crucial role in its pharmacokinetic and pharmacodynamic properties. [] Flosequinan is primarily recognized for its vasodilatory effects on both arterial and venous vascular beds. [, ] While it has been explored for its potential therapeutic benefits in treating congestive heart failure and hypertension, this analysis will focus solely on its scientific research applications, excluding information related to drug use, dosage, and side effects.

R(+)-Flosequinan

Relevance: R(+)-Flosequinan is a key metabolite of Flosequinan and exhibits distinct pharmacokinetic and metabolic profiles compared to its enantiomer, S(-)-Flosequinan []. Studies indicate its formation from Flosequinan Sulfide through S-oxidation, primarily catalyzed by Flavin-containing monooxygenases (FMO) [, ].

S(-)-Flosequinan

Relevance: Like R(+)-Flosequinan, S(-)-Flosequinan is a major metabolite of Flosequinan and demonstrates unique pharmacokinetic properties []. While also generated from Flosequinan Sulfide via S-oxidation, S(-)-Flosequinan exhibits different enzymatic affinity compared to R(+)-Flosequinan [, ].

Flosequinan Sulfide

Relevance: Flosequinan Sulfide plays a crucial role in the chiral inversion of Flosequinan enantiomers. Intestinal bacteria can stereoselectively reduce R(+)- and S(-)-Flosequinan to Flosequinan Sulfide []. This metabolite is readily absorbed and subsequently oxidized in vivo back to both enantiomers and Flosequinan Sulfone [, ].

Flosequinan Sulfone

Relevance: Flosequinan Sulfone is a significant metabolite in the metabolism of Flosequinan, exhibiting a longer half-life and different pharmacological activity compared to the parent compound [, ]. Research suggests it might contribute to the overall therapeutic effects of Flosequinan [, ].

BTS 53554

Relevance: Like Flosequinan Sulfone, BTS 53554 is essential for understanding the pharmacokinetic and pharmacodynamic profile of Flosequinan [, , ]. It exhibits a long half-life and distinct pharmacological activities compared to its parent compound [, ].

Hydralazine

Relevance: Hydralazine serves as a reference compound in comparative studies investigating the hemodynamic effects of Flosequinan []. Research indicates that Flosequinan might induce less tachycardia and have a reduced impact on renal function compared to Hydralazine at similar hypotensive doses [].

Milrinone

Relevance: Milrinone serves as a comparator to Flosequinan, particularly regarding their inotropic and vasodilatory effects [, , , ]. Studies suggest Flosequinan may exert its effects through a different mechanism, potentially involving calcium sensitization, in contrast to Milrinone's phosphodiesterase inhibition [, ].

Sodium Nitroprusside

Relevance: Sodium Nitroprusside serves as a reference compound when investigating the vasodilatory mechanisms of Flosequinan []. Studies indicate that Flosequinan might have additional actions beyond solely reducing intracellular calcium concentrations, unlike Sodium Nitroprusside [].

Nifedipine

Relevance: Nifedipine is included in comparative studies examining the effects of Flosequinan on glucose tolerance []. Findings suggest that both drugs do not significantly impact glucose metabolism in healthy volunteers [].

Propranolol

Relevance: Propranolol acts as a reference compound in investigations assessing the impact of Flosequinan on exercise performance, hemodynamics, and metabolic responses [, , ]. Notably, Flosequinan appears to improve exercise capacity without the negative metabolic effects associated with Propranolol [, , ].

Isoprenaline

Relevance: Isoprenaline serves as a comparator to Flosequinan when evaluating their effects on cardiac function and arrhythmias [, ]. Research suggests that Flosequinan might provide hemodynamic benefits without the pro-arrhythmic effects associated with Isoprenaline [].

Forskolin

Relevance: Forskolin is employed in studies investigating the mechanism of action of Flosequinan, particularly its effects on myocardial contractility [, ]. Findings indicate that Flosequinan does not rely on cyclic AMP elevation for its inotropic effects, unlike Forskolin [, ].

Source and Classification

Flosequinan belongs to the class of organic compounds known as hydroquinolones, which are characterized by a hydrogenated quinoline structure containing a ketone group. Its specific classification includes:

  • Kingdom: Organic compounds
  • Super Class: Organoheterocyclic compounds
  • Class: Quinolines and derivatives
  • Sub Class: Quinolones and derivatives .
Synthesis Analysis

Methods and Technical Details

The synthesis of flosequinan can be achieved through a high-yield, four-step process starting from 4-fluoroanthranilic acid. The steps are as follows:

  1. Cyclization with Phosgene: The initial step involves cyclizing 4-fluoroanthranilic acid with phosgene to form an intermediate compound.
  2. Methylation: This intermediate undergoes methylation using a methylating agent such as dimethyl sulfate.
  3. Reaction with Dimsyl Sodium: The methylated intermediate is then reacted with dimsyl sodium to produce another intermediate.
  4. Final Reaction with Triethyl Orthoformate: In the final step, this intermediate is treated with triethyl orthoformate in the presence of piperidine and acetic acid to yield flosequinan .
Molecular Structure Analysis

Structure and Data

Flosequinan has the following molecular structure:

  • Chemical Formula: C₁₁H₁₀FNO₂S
  • Molecular Weight: 239.26 g/mol
  • IUPAC Name: 7-fluoro-3-methanesulfinyl-1-methyl-1,4-dihydroquinolin-4-one
  • CAS Number: 76568-02-0

The structural representation can be summarized as follows:

PropertyValue
Density1.44 g/cm³
Boiling Point423.1 °C at 760 mmHg
Melting Point226–228 °C
Flash Point209.7 °C
LogP2.28070
Polar Surface Area58.28 Ų

The structural formula indicates that flosequinan contains a fluorine atom and a sulfinyl group, contributing to its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Flosequinan undergoes various metabolic transformations in biological systems, particularly involving oxidation and reduction reactions:

  1. S-Oxidation Pathways: Flosequinan can be oxidized to form R-flosequinan and S-flosequinan, which are stereoisomers of the compound. These reactions are catalyzed by flavin-containing monooxygenases in liver microsomes.
  2. Reduction Reactions: Both R-flosequinan and S-flosequinan can be reduced to flosequinan sulfide, while flosequinan sulphone does not reduce back to these forms .

These metabolic pathways highlight the compound's complexity and its interactions within biological systems.

Mechanism of Action

Process and Data

Flosequinan acts primarily as a balanced vasodilator, meaning it reduces systemic vascular resistance while also decreasing left ventricular afterload. This dual action helps improve cardiac output without significantly increasing heart rate. The mechanism involves:

  • Vasodilation Effects: By relaxing vascular smooth muscle, flosequinan lowers blood pressure and enhances blood flow.
  • Impact on Cardiac Function: It reduces the workload on the heart, making it beneficial for patients with heart failure who cannot tolerate other treatments like ACE inhibitors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Flosequinan exhibits several notable physical properties:

  • Density: 1.44 g/cm³
  • Boiling Point: 423.1 °C at 760 mmHg
  • Melting Point: 226–228 °C
  • Flash Point: 209.7 °C

Chemically, it is stable under standard conditions but may undergo oxidation or reduction in biological systems, affecting its pharmacokinetics and pharmacodynamics .

Applications

Scientific Uses

Although flosequinan was withdrawn from the market due to safety concerns, it has been studied extensively for its potential applications in treating acute heart failure due to its vasodilatory effects. Research has focused on:

  • Evaluating its efficacy in reducing left ventricular afterload.
  • Investigating its role in managing patients who are intolerant to standard heart failure therapies.

Further studies may explore its utility in combination therapies or alternative cardiovascular indications .

Introduction to Flosequinan in Cardiovascular Pharmacology

Historical Context of Development and Clinical Adoption

Flosequinan was synthesized and developed in the 1980s by Boots Pharmaceuticals as a novel quinolone derivative targeting hemodynamic improvement in chronic heart failure. Preclinical investigations revealed a distinctive dual mechanism: it produced potent vasodilation in both arterial and venous beds without provoking significant reflex tachycardia—a limitation commonly observed with earlier pure vasodilators like hydralazine or nitrates. Initial pharmacological characterization demonstrated inhibition of the inositol-triphosphate/protein kinase C (IP3/PKC) signaling pathway, a crucial intracellular mediator of vascular smooth muscle contraction. This interference reduced calcium availability for contraction, promoting vasodilation. Additionally, species-dependent positive inotropic effects were observed, though human relevance remained debated [3] [5].

  • Development Timeline & Mechanism Characterization: Flosequinan’s development pathway was marked by promising early hemodynamic studies. Animal models (dogs and cats) demonstrated significant reductions in systemic vascular resistance and increases in cardiac output. Crucially, unlike phosphodiesterase inhibitors (e.g., milrinone), flosequinan exerted effects without markedly increasing myocardial oxygen consumption—a potential therapeutic advantage. Human pharmacology studies confirmed these effects, showing sustained hemodynamic benefits (preload and afterload reduction) lasting up to 24 hours after a single oral dose, enabling once-daily dosing [3] [5] [8].
  • Clinical Adoption and Early Efficacy: Encouraging results from short-term trials rapidly led to broader clinical investigation and adoption in the early 1990s. The REFLECT (Randomized Evaluation of Flosequinan on Exercise Tolerance) trial, a double-blind, placebo-controlled study involving 193 patients with NYHA class II-III heart failure (LVEF <40%) established its symptomatic and functional benefits. Adding flosequinan (100 mg once daily) to background digoxin and diuretic therapy for 12 weeks significantly improved maximal treadmill exercise time (+96s vs +47s placebo, p=0.022), maximal oxygen consumption (+1.7 ml/kg/min vs +0.6 ml/kg/min placebo, p=0.05), and patient-reported well-being (55% improved vs 36% placebo, p=0.018) [2] [5]. Similar benefits were observed in milder heart failure (NYHA class II), with flosequinan improving exercise time and oxygen uptake at the anaerobic threshold [7]. These findings positioned flosequinan as a promising addition to the limited armamentarium for chronic heart failure at the time.
  • Withdrawal and Pivotal Mortality Data: Flosequinan's promising trajectory was abruptly halted by the results of the large-scale PROFILE (Prospective Randomized Flosequinan Longevity Evaluation) trial. This morbidity-mortality study enrolled 2,345 patients with severe chronic heart failure (NYHA III-IV, LVEF ≤35%). Patients were randomized to placebo or flosequinan (75mg or 100mg daily) in addition to standard therapy (including ACE inhibitors where tolerated). The trial was terminated prematurely on the recommendation of the Data Safety Monitoring Board after an average follow-up of 10 months due to a clear excess mortality signal. Results showed 255 deaths in the flosequinan group compared to 192 deaths in the placebo group (Hazard Ratio: 1.39; 95% CI: 1.15–1.67; p = 0.0006). This represented a 39% increased risk of death. Concurrently, flosequinan increased heart rate and plasma norepinephrine concentrations, indicating neurohormonal activation, and was associated with a higher risk of clinical worsening. This unequivocal demonstration of harm led to the voluntary withdrawal of flosequinan from the global market in 1993 [1] [4].

Table 1: Key Clinical Trials of Flosequinan in Chronic Heart Failure

Trial Name (Year)Population (n)Design & DurationKey Efficacy FindingsMortality Finding
REFLECT (1993) [2]NYHA II-III, LVEF<40% (193)DB, PC, Add-on to Dig+Diur, 12 weeks↑ Exercise time +96s vs +47s (p=0.022); ↑ VO₂ max; ↑ Symptoms7 vs 2 deaths (Floseq vs Plac)
Osaka Mild HF (1992) [7]NYHA II (mainly), LVEF<40% (24)DB, PC, Add-on therapy, 4 weeks↑ Exercise time; ↑ O₂ at AT; ↑ LV Fractional ShorteningNot reported (small size/short duration)
PROFILE (1993) [1] [4]NYHA III-IV, LVEF≤35% (2,345)DB, PC, Add-on to Std Tx (inc ACEi), ~10moEarly symptomatic benefit; Reduced worsening HF initially255 vs 192 deaths (HR 1.39, CI 1.15-1.67, p=0.0006)

Role in the Evolution of Vasodilator Therapies for Heart Failure

Flosequinan’s clinical trajectory, while ending in withdrawal, played a pivotal role in refining the therapeutic approach to heart failure. It arrived during a shift from purely hemodynamic correction towards understanding and modulating maladaptive neurohormonal systems.

  • Hemodynamic Rationale and Differentiation: The initial rationale for flosequinan, like earlier vasodilators (nitrates, hydralazine, prazosin), was based on reducing the hemodynamic burdens contributing to heart failure symptoms: high ventricular filling pressures (preload) via venodilation and high systemic vascular resistance (afterload) via arteriolar dilation. Unlike primarily venous (nitrates) or arterial (hydralazine) dilators, flosequinan demonstrated balanced effects, reducing both pulmonary capillary wedge pressure (PCWP) and systemic vascular resistance (SVR) simultaneously and substantially [3] [5] [8]. Mechanistically, it differed from direct nitric oxide donors (nitrates), adrenergic antagonists (prazosin), or calcium channel blockers by targeting the IP3/PKC pathway influencing intracellular calcium handling in vascular smooth muscle [3]. This novel mechanism fueled hopes of efficacy without the limitations (e.g., tolerance with nitrates, reflex activation with hydralazine) of existing agents. Short-term studies confirmed sustained hemodynamic improvement without evidence of tolerance developing over weeks [8].
  • Demonstrated Symptomatic and Functional Efficacy: Flosequinan consistently demonstrated significant benefits on key functional parameters across the spectrum of heart failure severity:
  • Severe Heart Failure (NYHA III-IV): Improved maximal exercise capacity (treadmill time, VO₂ max), symptoms (dyspnea, fatigue), and quality of life indices were demonstrated in trials like REFLECT and others [2] [5]. These benefits were comparable in magnitude to those observed with established therapies like ACE inhibitors at the time.
  • Mild Heart Failure (NYHA II): The Osaka trial specifically addressed this population, showing that flosequinan (50mg daily) significantly increased maximal exercise time (704s to 763s, p<0.05) and oxygen uptake at the anaerobic threshold (13.8 to 16.7 ml/min/kg, p<0.05), alongside improved symptom scores and increased echocardiographic left ventricular fractional shortening, suggesting enhanced systolic function [7].
  • Additive Effects: Studies suggested flosequinan provided additional hemodynamic and symptomatic improvement even in patients already receiving background ACE inhibitor therapy [1], highlighting its perceived role as an add-on agent for refractory symptoms.

Table 2: Flosequinan's Functional Benefits in Chronic Heart Failure Trials

Functional DomainMeasureFlosequinan EffectStudy (Population)
Exercise CapacityMaximal Treadmill Time↑↑ +96s (REFLECT) [2]; ↑ +59s (Osaka Mild HF) [7]REFLECT (Moderate); Osaka (Mild)
Oxygen Uptake (VO₂ max)↑ +1.7 ml/kg/min (REFLECT) [2]REFLECT (Moderate)
Oxygen Uptake at Anaerobic Thresh.↑ +2.9 ml/min/kg (Osaka Mild HF) [7]Osaka (Mild)
Systolic Function (Echo)Left Ventricular Fractional Shortening↑ +2.9% (Osaka Mild HF) [7]Osaka (Mild)
Symptoms/Clinical StatusPatient Global Assessment55% Improved (vs 36% Plac) [2]REFLECT (Moderate)
Worsening HF Requiring InterventionReduced trend (REFLECT) [2]; Increased (PROFILE) [4]REFLECT (Short-term); PROFILE (Long-term)
HemodynamicsPulmonary Capillary Wedge Press↓ Decreased significantly [3] [5]Multiple Acute/Short-term studies
Systemic Vascular Resistance↓ Decreased significantly [3] [5]Multiple Acute/Short-term studies
  • Contribution to Conceptual Shift in HF Therapeutics: The catastrophic outcome of the PROFILE trial served as a stark, pivotal lesson. While flosequinan effectively improved hemodynamics and symptoms short-term, its long-term use increased mortality. This outcome was not isolated; it echoed the failures of other positive inotropic/vasodilator drugs acting primarily through mechanisms increasing intracellular calcium (classified as "calcitropes") or cAMP, such as oral milrinone, vesnarinone, and ibopamine, all of which increased mortality in large outcome trials [1]. Flosequinan’s mechanism, while reducing vascular tone, also increased heart rate and plasma norepinephrine levels [1] [4]. This neurohormonal activation, likely stemming from direct effects or baroreceptor-mediated reflexes, was identified as a key mediator of its detrimental long-term effects. PROFILE solidified the understanding that:
  • Hemodynamic improvement alone is insufficient: Sustained reduction in afterload and preload, even with symptomatic benefit, does not necessarily translate into improved survival and can be harmful if it activates counterproductive neurohormonal systems.
  • Neurohormonal blockade is paramount: The success of ACE inhibitors (CONSENSUS, SOLVD) and beta-blockers, proven to reduce mortality despite potential short-term hemodynamic compromises, contrasted sharply with flosequinan's failure. PROFILE reinforced the paradigm that inhibiting the renin-angiotensin-aldosterone system (RAAS) and sympathetic nervous system was essential for improving survival in chronic heart failure.
  • The critical role of outcome trials: Flosequinan underscored the absolute necessity of large, randomized, placebo-controlled mortality trials (like PROFILE, PROMISE for milrinone, VEST for vesnarinone) before widespread adoption of new heart failure therapies. Reliance solely on hemodynamic or symptomatic short-term improvements was dangerously inadequate [1] [4]. Its legacy contributed to the design and requirement of such trials for subsequent drug classes, including beta-blockers, ARBs, ARNIs, and SGLT2 inhibitors.
  • Legacy and Impact on Subsequent Research: Although flosequinan itself is obsolete, its history profoundly impacted heart failure research. It highlighted the dangers of neurohormonal activation, even with effective vasodilators. This understanding influenced the development and interpretation of later vasodilatory strategies. For instance, the success of the combination of isosorbide dinitrate (a nitrate) and hydralazine (a direct arterial dilator) in reducing mortality specifically in African Americans with HFrEF (A-HeFT trial) is attributed, in part, to pleiotropic effects beyond vasodilation, including reduced nitrate tolerance (via hydralazine's antioxidant effects) and potential favorable modulation of nitric oxide bioavailability, without the neurohormonal activation profile seen with flosequinan [1]. The quest for novel vasodilatory mechanisms that avoid neurohormonal excitation or possess additional beneficial properties continues, but always within the neurohormonally-centered framework that flosequinan's failure helped cement.

Table 3: Flosequinan's Place Among Vasodilators in Heart Failure Evolution

Vasodilator Era/ClassExemplarsPrimary Mechanism/TargetKey OutcomeContrast/Contribution of Flosequinan
Early Pure VasodilatorsNitrates, Hydralazine, PrazosinNO donation; Direct Smooth Muscle; α1-blockadeSymptom relief; ↑ Mortality (Prazosin RCTs); ↓ Mort (BiDil in A-HeFT)Similar hemodynamic goals; Different MoA (IP3/PKC); Better balanced vasodilation; Demonstrated ↑ Mortality
Neurohormonal VasodilatorsACE Inhibitors (Captopril, Enalapril); ARBs (Valsartan)RAAS inhibition↓↓↓ Mortality (CONSENSUS, SOLVD, Val-HeFT)Failed despite vasodilation; Highlighted need for RAAS inhibition
cAMP-Dependent Inotrope/VasodilatorsMilrinone, Enoximone (PDE3-I)↑ cAMP → ↑ Ca²⁺ → Inotropy/Vasodilation↑↑ Mortality (PROMISE, ESSENTIAL)Shared mortality risk via Ca²⁺/cAMP; PROFILE confirmed class concern
Direct Vasodilators (Calcitropes)FlosequinanIP3/PKC inhibition → ↓ Vasoconstriction↑↑ Mortality (PROFILE) [1] [4]Unique MoA; Proved hemodynamic/symptom benefit ≠ survival benefit; Demonstrated neurohormonal activation

Table 4: Flosequinan's Impact on Key Functional Parameters in Clinical Trials

ParameterChange with FlosequinanClinical SignificanceSupporting Evidence
Maximal Exercise TimeSignificant Increase (+47-96 sec)Improved functional capacity for daily activitiesREFLECT [2]; Osaka Mild HF [7]
Peak Oxygen Uptake (VO₂)Modest Increase (+1.7 ml/kg/min)Objective measure of improved cardiopulmonary efficiencyREFLECT [2]
O₂ Uptake at Anaerobic ThresholdSignificant Increase (+2.9 ml/min/kg)Improved submaximal exercise enduranceOsaka Mild HF [7]
Left Ventricular Fractional ShorteningModest Increase (≈3%)Suggestion of improved systolic functionOsaka Mild HF [7]
Pulmonary Capillary Wedge PressureSignificant DecreaseReduced pulmonary congestion (preload reduction)Multiple Hemodynamic Studies [3] [5] [8]
Systemic Vascular ResistanceSignificant DecreaseReduced cardiac workload (afterload reduction)Multiple Hemodynamic Studies [3] [5] [8]
Patient-Reported Well-beingSignificant Improvement (55% vs 36%)Enhanced quality of lifeREFLECT [2]
Heart RateIncreaseIndicator of neurohormonal activation / baroreflexPROFILE [1] [4]
Plasma NorepinephrineIncreaseDirect evidence of sympathetic nervous system activationPROFILE [1] [4]

Properties

CAS Number

76568-02-0

Product Name

Flosequinan

IUPAC Name

7-fluoro-1-methyl-3-methylsulfinylquinolin-4-one

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

InChI

InChI=1S/C11H10FNO2S/c1-13-6-10(16(2)15)11(14)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3

InChI Key

UYGONJYYUKVHDD-UHFFFAOYSA-N

SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C

Solubility

Soluble in DMSO

Synonyms

7-fluoro-1-methyl-3-methylsulfinyl-4-quinoline
BTS 49465
BTS-49465
flosequinan

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)S(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.